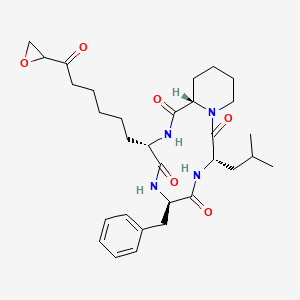![molecular formula C28H26N4O4 B1683362 18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one CAS No. 121569-61-7](/img/structure/B1683362.png)
18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Descripción general
Descripción
UCN-01, also known as 7-hydroxystaurosporine, is an indolocarbazole compound originally isolated from cultures of the bacterium Streptomyces species. It is structurally similar to staurosporine but has an additional hydroxy group on the lactam ring. UCN-01 acts as an ATP-competitive inhibitor targeting several kinases, including protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. It has shown significant preclinical and clinical antitumor activity .
Aplicaciones Científicas De Investigación
UCN-01 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein kinase inhibition and cell cycle regulation.
Biology: UCN-01 is employed in research to understand cell cycle checkpoints and apoptosis mechanisms.
Medicine: It has shown promise as an anticancer agent, particularly in combination with DNA-damaging agents.
Mecanismo De Acción
UCN-01 inhibits protein kinase C and cyclin-dependent kinase 2, leading to the accumulation of cells in the G1 phase and the induction of apoptosis. It also inhibits checkpoint kinase 1, which plays a crucial role in DNA damage response. By abrogating DNA damage-induced cell cycle arrest, UCN-01 sensitizes tumor cells to DNA-damaging agents. The activation of the mitogen-activated protein kinase pathway is required for the transcriptional induction of p21, a cyclin-dependent kinase inhibitor, which is essential for UCN-01-induced cell cycle arrest .
Análisis Bioquímico
Biochemical Properties
UCN-02 has been shown to inhibit protein kinase C (PKC) and protein kinase A (PKA) with IC50 values of 0.062 and 0.25 microM, respectively . This suggests that UCN-02 interacts with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell .
Cellular Effects
UCN-02 exhibits cytotoxic effects on the growth of HeLa S3 cells This indicates that UCN-02 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to inhibit PKC and PKA suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
Métodos De Preparación
UCN-01 can be synthesized from UCN-02 through an isomerization process. The solution containing UCN-02 is acidified to convert it to UCN-01, which is then recovered from the acidified solution . Another method involves the fermentation of a microorganism of the genus Streptomyces, which produces UCN-01 in the culture medium. The compound can also be synthesized from staurosporine through a three-step chemical process involving oxidation in a solution of dimethyl sulfoxide and an aqueous alkali solution .
Análisis De Reacciones Químicas
UCN-01 undergoes various chemical reactions, including:
Oxidation: UCN-01 can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: UCN-01 can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include dimethyl sulfoxide, aqueous alkali solutions, and various oxidizing and reducing agents.
Comparación Con Compuestos Similares
UCN-01 is similar to other indolocarbazole compounds such as staurosporine and N-benzoylstaurosporine. UCN-01 has a unique additional hydroxy group on the lactam ring, which enhances its selectivity and potency as a kinase inhibitor. Unlike staurosporine, which inhibits a broad range of kinases, UCN-01 exhibits greater selectivity for protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1 . Other similar compounds include CGP 41251, which also targets protein kinase C but has different pharmacokinetic properties .
Propiedades
Número CAS |
121569-61-7 |
|---|---|
Fórmula molecular |
C28H26N4O4 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,6S,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27+,28+/m1/s1 |
Clave InChI |
PBCZSGKMGDDXIJ-NAZMMJNKSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-hydroxy-staurosporine 7-hydroxystaurosporine UCN 01 UCN 02 UCN-01 UCN-02 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: UCN-01 is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms [, , , ], cyclin-dependent kinases (CDKs) 2, 4, and 6 [, , ], checkpoint kinases Chk1 and Chk2 [, , , , , , ], and phosphatidylinositol 3-kinase (PI3K)-related kinases such as ataxia-telangiectasia mutated (ATM) [].
ANone:
ANone: The provided research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its material compatibility and stability. Therefore, we cannot provide information on this aspect based on the given research.
ANone: UCN-01 itself is not known to possess catalytic properties. It acts as an inhibitor of various kinases, effectively blocking their catalytic activity. This inhibitory action forms the basis for its potential applications as an anticancer agent.
A: One study employed computational docking models to elucidate the binding interactions between UCN-01 and human α1-acid glycoprotein (hAGP) []. These models provided insights into the molecular basis for the exceptionally high binding affinity of UCN-01 to hAGP, which has significant implications for its pharmacokinetic properties [].
A: UCN-01 is a derivative of staurosporine, a natural product known for its potent but non-selective kinase inhibitory activity. The 7-hydroxy group in UCN-01 contributes to its enhanced selectivity for certain kinases, particularly PKC isoforms [].
ANone: The research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its stability and formulation.
- Liposomal Encapsulation: One study investigated encapsulating UCN-01 in liposomes to overcome its extensive binding to hAGP []. Results indicated that liposomal encapsulation effectively reduced hAGP binding and sustained UCN-01 release, potentially improving its pharmacokinetic profile [].
ANone: The provided research articles do not explicitly address SHE regulations. As UCN-01 is an investigational drug, specific SHE regulations would be subject to guidelines set forth by relevant regulatory agencies in different countries.
ANone:
ANone:
ANone:
ANone:
ANone:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



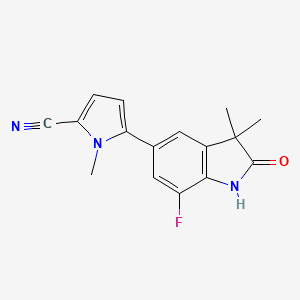
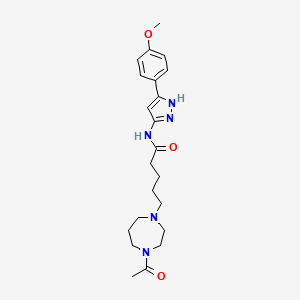
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
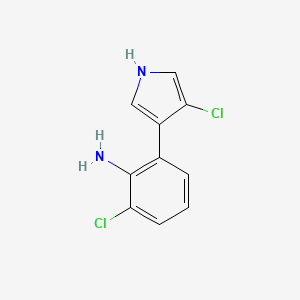
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)
![3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683286.png)
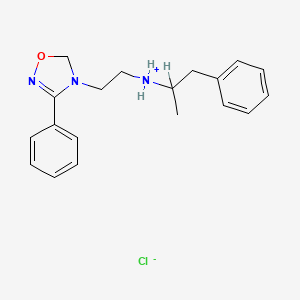
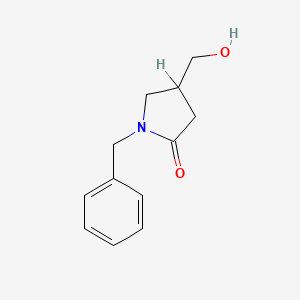
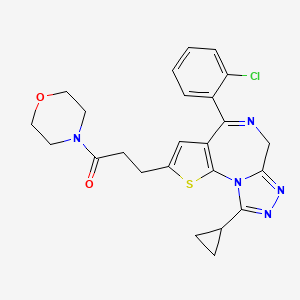
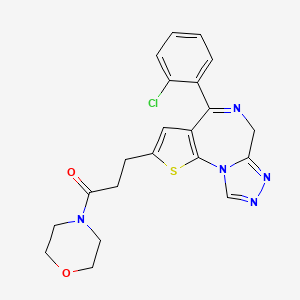
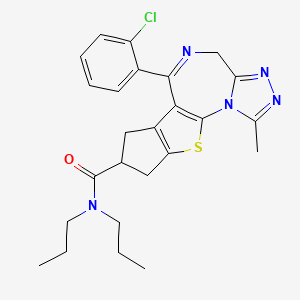
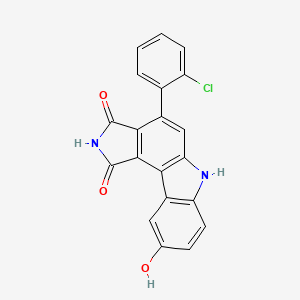
![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1683299.png)
